molecular formula C15H12N2O3S2 B2609067 Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate CAS No. 477845-77-5

Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate

Cat. No.: B2609067
CAS No.: 477845-77-5
M. Wt: 332.39
InChI Key: SOFJOEZTYOILON-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester group at the 2-position and a quinazolinyloxy moiety at the 3-position. The quinazolinyl group itself is modified with a methylsulfanyl (-SMe) substituent at the 2-position. This structure combines aromatic heterocycles (thiophene and quinazoline) with sulfur-containing functional groups, which are often associated with diverse biological activities, including kinase inhibition or antimicrobial properties .

Properties

IUPAC Name

methyl 3-(2-methylsulfanylquinazolin-4-yl)oxythiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-19-14(18)12-11(7-8-22-12)20-13-9-5-3-4-6-10(9)16-15(17-13)21-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFJOEZTYOILON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=NC(=NC3=CC=CC=C32)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperatures, and reaction times to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s quinazolinyloxy group distinguishes it from simpler amino or aryl-substituted analogs (e.g., 9a, 10a).
  • Unlike sulfur-free analogs (e.g., 9a), the methylsulfanyl group may enhance lipophilicity or modulate electronic properties, influencing binding affinity or metabolic stability .

Key Observations :

  • High-yield copper-catalyzed methods (e.g., 95–98% for 9a) are common for amino-substituted thiophenes . The target compound’s synthesis might require similar strategies for introducing the quinazolinyloxy group.
  • Herbicidal analogs (e.g., metsulfuron-methyl) employ triazine coupling, emphasizing the role of substituents in directing synthetic pathways .

Physicochemical and Functional Properties

  • Thermal Stability : Compounds like 9a and 10a exhibit defined melting points (e.g., 145–147°C for 9a), suggesting crystallinity . The target compound’s quinazolinyl group may increase melting point due to extended π-conjugation.
  • Spectral Data : IR and NMR spectra for analogs (e.g., 9a: IR 1705 cm⁻¹ for ester C=O; ¹H NMR δ 3.85 for OCH₃) provide benchmarks for verifying the target compound’s structure .

Biological Activity

Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate, with the CAS number 477845-77-5, is a compound that has garnered attention for its potential biological activities. This article will delve into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C15H12N2O3S2
  • Molecular Weight : 332.4 g/mol
  • Chemical Structure : The compound features a quinazoline moiety linked to a thiophene carboxylate, which may contribute to its biological activities.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that quinazoline derivatives exhibit significant anticancer properties. The presence of the methylsulfanyl group and the thiophene ring may enhance these effects by interacting with cellular pathways involved in cancer progression.
  • Antimicrobial Properties : Compounds containing thiophene and quinazoline structures have shown promise against various microbial strains. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : Studies suggest that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells, which is crucial for preventing cancer and other diseases.
  • Enzyme Inhibition : It is hypothesized that this compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner (IC50 values ranged from 10 to 30 µM).
Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25
  • Antimicrobial Activity :
    • The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 50 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

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